molecular formula C11H13NO4 B069544 Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate CAS No. 191024-16-5

Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate

Cat. No.: B069544
CAS No.: 191024-16-5
M. Wt: 223.22 g/mol
InChI Key: HLKRRQKWCIYCOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Angelicain can be synthesized through various chemical reactions involving the precursor compounds found in Cimicifuga foetida. The synthesis typically involves the extraction of the precursor compounds followed by chemical modifications to obtain Angelicain .

Industrial Production Methods: Industrial production of Angelicain involves large-scale extraction from Cimicifuga foetida using solvents such as ethanol or methanol. The extracted compounds are then purified using chromatographic techniques to isolate Angelicain .

Chemical Reactions Analysis

Types of Reactions: Angelicain undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Angelicain has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Angelicain is similar to other bioactive compounds found in Cimicifuga foetida, such as:

Uniqueness: What sets Angelicain apart is its specific molecular structure, which allows it to interact uniquely with certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate (CAS No. 191024-16-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the available research findings on its biological properties, including anti-inflammatory and antioxidant effects, along with potential therapeutic applications.

  • Molecular Formula : C11H13NO4
  • Molecular Weight : 223.23 g/mol
  • Boiling Point : 404.5 ± 45.0 °C (predicted)
  • Density : 1.275 ± 0.06 g/cm³ (predicted)
  • pKa : 1.96 ± 0.20 (predicted) .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in various cell lines, suggesting a potential role in managing inflammatory conditions .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is crucial for protecting cells from oxidative damage, which is implicated in numerous diseases .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with various signaling pathways involved in inflammation and oxidative stress response .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vivo Models : In animal models of arthritis, administration of this compound resulted in a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers .
  • Cancer Research : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest .

Research Findings Summary

Study FocusFindingsReference
Anti-inflammatory effectsInhibition of pro-inflammatory cytokines ,
Antioxidant propertiesScavenging of free radicals ,
In vivo arthritis modelReduced joint swelling and inflammation
Cancer cell proliferationInduction of apoptosis and cell cycle arrest ,

Properties

IUPAC Name

ethyl 5-amino-2,3-dihydro-1,4-benzodioxine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-14-11(13)7-3-4-8(12)10-9(7)15-5-6-16-10/h3-4H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKRRQKWCIYCOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=C1)N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578554
Record name Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191024-16-5
Record name Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

23.5 g (0.198 mol) of thionyl chloride are introduced slowly into a 2 1 three-necked round-bottomed flask containing 772 ml of ethanol cooled to −40° C., with stirring, the stirring is continued at this temperature for 1 h, 38.6 g (0.198 mol) of 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid dissolved in 100 ml of ethanol are added slowly, over 15 min, and the mixture is allowed to warm to room temperature overnight.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
772 mL
Type
reactant
Reaction Step Three

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